molecular formula C7H15NO B2370709 (4,4-Dimethylpyrrolidin-2-YL)methanol CAS No. 1073283-04-1

(4,4-Dimethylpyrrolidin-2-YL)methanol

Cat. No.: B2370709
CAS No.: 1073283-04-1
M. Wt: 129.203
InChI Key: DJIQDHXAMYMRRC-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Frameworks in Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in chemical and biological sciences. researchgate.netnih.govwikipedia.org Its prevalence stems from its presence in numerous natural products, including the amino acids proline and hydroxyproline, and a wide range of alkaloids like nicotine. wikipedia.org In medicinal chemistry, the pyrrolidine framework is a cornerstone in drug design and development. nih.govnih.govontosight.ai

The significance of this scaffold is attributed to several key factors:

Structural Rigidity and 3D Conformation: The non-planar, puckered nature of the pyrrolidine ring provides a well-defined three-dimensional structure. researchgate.netnih.gov This conformational restriction can enhance binding affinity and selectivity when incorporated into drug candidates, as it reduces the entropic penalty upon binding to a biological target.

Stereochemical Richness: The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of distinct stereoisomers. nih.gov This stereochemical diversity is crucial for exploring structure-activity relationships (SAR) and optimizing interactions with chiral biological molecules like proteins and enzymes. researchgate.netnih.gov

Synthetic Versatility: The pyrrolidine nucleus serves as a versatile building block for the synthesis of more complex molecules. nih.gov It can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties. researchgate.net

Furthermore, pyrrolidine derivatives are widely employed as chiral catalysts and auxiliaries in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. researchgate.net Their ability to control the stereochemical outcome of reactions makes them indispensable tools for synthetic chemists. nih.gov

The Unique Architectural Features of (4,4-Dimethylpyrrolidin-2-YL)methanol

This compound is distinguished by a specific combination of structural motifs that impart unique properties and reactivity. Its architecture is defined by the pyrrolidine core, a gem-dimethyl group at the C4 position, and a hydroxymethyl substituent at the C2 position.

The Chiral Amino Alcohol Moiety: The compound contains both a secondary amine (part of the ring) and a primary alcohol, separated by a single carbon. This 1,2-amino alcohol arrangement is a key feature. The C2 position, where the methanol (B129727) group is attached, is a stereocenter, meaning the compound exists as two enantiomers, (R) and (S). 3wpharm.combldpharm.com This chirality is fundamental to its application in asymmetric synthesis. The presence of both a Lewis basic nitrogen and a hydrogen-bond-donating hydroxyl group allows it to act as a bifunctional catalyst or a bidentate ligand for metal centers.

The Gem-Dimethyl Group: The two methyl groups on the C4 carbon introduce a significant structural constraint known as the Thorpe-Ingold effect or gem-dimethyl effect. nih.govucla.edu This effect has several important consequences:

It restricts the conformational flexibility of the pyrrolidine ring, locking it into a more defined shape. nih.gov This pre-organization can be advantageous in catalysis, leading to higher stereoselectivity.

It provides steric bulk, which can influence the approach of reagents in a chemical reaction, further enhancing stereocontrol.

In medicinal chemistry, gem-dimethyl groups are known to improve pharmacokinetic properties by blocking sites of metabolism, thereby increasing the metabolic stability of a molecule. nih.gov

The combination of these features—a chiral center, a bifunctional amino alcohol group, and a conformationally restricting gem-dimethyl substituent—makes this compound a highly specialized and powerful building block.

PropertyData
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Synonyms (4,4-dimethyl-pyrrolidin-2-yl)methanol
CAS Number (Racemic) 1073283-04-1
CAS Number (R)-enantiomer 1610034-33-7 3wpharm.com
CAS Number (S)-enantiomer 212890-85-2 bldpharm.com
Predicted XlogP 0.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2

This data is compiled from various chemical databases and suppliers. nih.govuni.lu

Research Landscape and Aims for this compound

The research surrounding this compound and its derivatives is primarily focused on its application in asymmetric synthesis and catalysis. The compound's well-defined chiral structure makes it an excellent candidate for controlling the stereochemistry of chemical transformations.

Key research aims and applications include:

Chiral Building Block: The compound serves as a valuable starting material for the synthesis of more complex chiral molecules, including pharmaceutical intermediates and natural products. Its pre-defined stereocenter at C2 can be carried through a synthetic sequence to establish the stereochemistry of the final target.

Organocatalysis: Pyrrolidine derivatives are among the most successful classes of organocatalysts, particularly in enamine and iminium ion catalysis. nih.govresearchgate.net Research aims to utilize this compound as a catalyst or a precursor to more elaborate catalysts for reactions such as asymmetric aldol (B89426) additions, Michael additions, and Diels-Alder reactions. nih.gov The gem-dimethyl group is expected to enhance the enantioselectivity of these transformations by providing a more rigid and defined catalytic pocket.

Chiral Ligands for Metal Catalysis: The amino alcohol functionality can act as a bidentate ligand, chelating to a metal center. The resulting chiral metal complex can then catalyze a variety of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand are crucial for achieving high levels of enantioselectivity in the catalyzed reaction.

Chiral Auxiliaries: A chiral auxiliary is a group that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.orgsigmaaldrich.com Pyrrolidine-based structures have been successfully used as chiral auxiliaries in reactions like diastereoselective alkylations. researchgate.net this compound is investigated for this purpose, where it can be attached to a molecule, direct a stereoselective transformation, and then be cleaved and potentially recycled. researchgate.net

The overarching goal of research in this area is to leverage the unique structural features of this compound to develop highly efficient and selective methods for the synthesis of enantiomerically pure compounds.

Context within Chiral Amine and Alcohol Chemistry

This compound is situated within the broader and fundamentally important classes of chiral amines and chiral alcohols, which are cornerstones of modern asymmetric synthesis. acs.org

Chiral Amines: Chiral amines are indispensable in organic synthesis. sigmaaldrich.com They are widely used as chiral bases for enantioselective deprotonations, as resolving agents for racemic acids, and as core components of chiral ligands and organocatalysts. sigmaaldrich.compsu.edu The development of novel chiral amines continues to be a major focus, as they are critical for accessing a wide range of enantiopure pharmaceuticals and agrochemicals. sigmaaldrich.com this compound contributes to this field by providing a structurally rigid and sterically defined chiral amine scaffold.

Chiral Alcohols: Chiral alcohols are also highly valuable synthons and intermediates in the synthesis of bioactive molecules. frontiersin.org Asymmetric reduction of ketones and kinetic resolution of racemic alcohols are common strategies for their preparation. psu.edufrontiersin.org The hydroxymethyl group of this compound places it within this class, but more importantly, its combination with the chiral amine center makes it a bifunctional molecule.

This bifunctionality is key to its utility. In many catalytic applications, the amine and alcohol groups work in concert. For instance, in a bifunctional organocatalyst, the amine might form an enamine with a carbonyl compound, while the alcohol group activates the other reactant through hydrogen bonding. nih.gov This cooperative action within a single, rigid chiral molecule often leads to superior activity and selectivity compared to catalysts with only a single functional group. Therefore, this compound is not just a chiral amine or a chiral alcohol, but a specialized reagent that leverages the synergistic effects of both functional groups within a constrained stereochemical environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,4-dimethylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIQDHXAMYMRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073283-04-1
Record name (4,4-dimethylpyrrolidin-2-yl)methanol
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Advanced Synthetic Methodologies for 4,4 Dimethylpyrrolidin 2 Yl Methanol and Its Chiral Derivatives

Stereoselective Synthesis Strategies

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. For (4,4-Dimethylpyrrolidin-2-YL)methanol, which contains a stereocenter at the C2 position, stereoselective strategies are paramount for accessing enantiopure forms. These strategies can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and diastereoselective methods using chiral auxiliaries.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Construction

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly valued for its atom economy and potential for industrial scalability.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of precursors to this compound, organocatalytic reactions such as asymmetric Michael additions and cascade reactions are particularly relevant. whiterose.ac.ukresearchgate.net

A plausible approach involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated acceptor, which can establish the stereocenter at the future C2 position. For instance, a key precursor could be assembled via the organocatalyzed Michael addition of a carbon nucleophile to a nitroalkene, followed by reduction and cyclization. Chiral diarylprolinol silyl (B83357) ethers or squaramide-based catalysts are often employed to achieve high enantioselectivity in such transformations. mdpi.comuva.es

A representative organocatalytic cascade reaction for the synthesis of a polysubstituted pyrrolidine is the reaction between a nitroalkene and an enone, catalyzed by a bifunctional squaramide catalyst. This approach can generate multiple stereocenters with high control. researchgate.net While a direct synthesis of this compound using this method is not explicitly reported, the principles can be applied to appropriately substituted starting materials.

Table 1: Examples of Organocatalytic Reactions for Pyrrolidine Synthesis

CatalystReactantsProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Bifunctional SquaramideNitroalkene, EnoneHighly functionalized chiral pyrrolidineup to 91:9up to >99%
Spiro-pyrrolidineα,β-Unsaturated aldehyde, 2-(Trifluoroacetyl)pyrroleTrifluoromethyl-substituted pyrrolizineup to >20:190-95%

This table presents examples of organocatalytic reactions that can be adapted for the synthesis of chiral pyrrolidine derivatives.

Transition metal catalysis provides a versatile platform for the construction of the pyrrolidine ring through various cyclization strategies. nih.gov Metals such as rhodium, iridium, and silver have been successfully employed in asymmetric C-H insertion, allylic substitution, and cycloaddition reactions to afford chiral pyrrolidines. acs.orgnih.govnih.govnih.govnih.gov

An iridium-catalyzed domino-ring-opening cyclization of vinylaziridines with β-ketocarbonyls has been developed for the synthesis of functionalized pyrrolidines and pyrrolines, demonstrating moderate to excellent diastereoselectivity. acs.org Furthermore, iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] dipolar cycloaddition reactions offers a general route to structurally complex pyrrolidines. ox.ac.ukacs.org

Rhodium(II)-catalyzed asymmetric nitrene C-H insertion is another powerful strategy for the de novo synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons, achieving high regio- and diastereoselectivities. acs.orgnih.gov These methodologies, while not directly applied to this compound, establish a clear precedent for the asymmetric construction of the pyrrolidine core.

Table 2: Metal-Catalyzed Asymmetric Cyclizations for Pyrrolidine Synthesis

Metal CatalystReaction TypeSubstratesProductStereoselectivity
IridiumDomino-Ring-Opening CyclizationVinylaziridine, β-Ketocarbonyl2-MethylenepyrrolidineModerate to excellent dr
Rhodium(II)Asymmetric Nitrene C-H Insertion1,4-Diarylbutane, Sulfonimidamide2,5-Diarylpyrrolidine9:1 to >20:1 dr
Silver(1,3)-Dipolar Cycloadditionα-Imino ester, AcrylatePyrrolizidineHigh ee and dr

This table showcases various metal-catalyzed cyclization reactions that can be utilized for the synthesis of chiral pyrrolidines.

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral molecules, including pyrrolidines. ajchem-b.comnih.govresearchgate.net This strategy typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrrole or pyrroline derivative, using a chiral transition metal catalyst.

For the synthesis of this compound, a suitable precursor would be a 4,4-dimethyl-substituted pyrrole or pyrroline with a hydroxymethyl or a protected hydroxymethyl group at the 2-position. The enantioselective hydrogenation of such a substrate in the presence of a chiral rhodium or iridium complex with a chiral phosphine ligand could afford the desired product with high enantiopurity. ajchem-b.comnih.gov While the direct asymmetric hydrogenation of a precursor to this compound is not extensively documented, the successful hydrogenation of other substituted pyrroles and related N-heterocycles provides strong support for the feasibility of this approach. nih.gov For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been achieved with excellent enantioselectivities using a bisphosphine-rhodium catalyst. nih.gov

Chiral Pool Synthesis Utilizing Natural or Available Chiral Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, to construct more complex chiral molecules. researchgate.net L-proline, with its inherent pyrrolidine ring and defined stereochemistry, is an ideal starting material for the synthesis of chiral pyrrolidin-2-yl-methanol derivatives. google.commdpi.com

A known process for the preparation of chiral pyrrolidin-2-yl-methanol derivatives starts from S-proline. google.com The synthesis involves the formation of an intermediate Weinreb amide, which is then reacted with a Grignard reagent, followed by hydrogenation. This approach, however, may not be directly applicable for introducing the gem-dimethyl group at the C4 position.

A more adaptable strategy would involve starting with a chiral amino acid that can be converted into a precursor suitable for the construction of the 4,4-dimethylpyrrolidine ring. For example, a suitably protected amino acid can be converted to an aldehyde, which then undergoes further transformations to build the pyrrolidine ring system. researchgate.net

Diastereoselective Synthesis through Chiral Auxiliary Control

In diastereoselective synthesis, a chiral auxiliary is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net The auxiliary is then removed to yield the desired enantiomerically enriched product. Evans oxazolidinone auxiliaries are widely used for this purpose in reactions such as aldol (B89426) additions and alkylations. youtube.comcolab.wsresearchgate.net

To synthesize this compound, one could envision a strategy where an N-acyloxazolidinone is alkylated in a diastereoselective manner to introduce the necessary carbon framework. After the desired stereochemistry is set, the auxiliary can be cleaved, and the resulting functional groups can be manipulated to form the pyrrolidine ring and the methanol (B129727) moiety.

Another powerful approach involves the use of chiral sulfinimines. The diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinimines is a well-established method for the synthesis of chiral amines. nih.gov A one-pot, four-step protocol involving the diastereoselective addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization, has been reported for the synthesis of N-protected pyrrolidines with excellent diastereoselectivity. nih.gov This methodology could be adapted for the synthesis of the target molecule by choosing appropriate starting materials.

Table 3: Diastereoselective Synthesis of Pyrrolidine Derivatives

Chiral Auxiliary/ReagentReaction TypeSubstratesProductDiastereomeric Ratio (dr)
N-tert-Butanesulfinimine1,3-Dipolar CycloadditionN-tert-Butanesulfinylazadiene, Azomethine ylideDensely substituted pyrrolidineGood to excellent
Chiral SulfinimineAddition and CyclizationSilyl-substituted diphenylethyllithium, Chiral sulfinimineN-protected pyrrolidine97.5:2.5

This table provides examples of diastereoselective methods that can be employed for the synthesis of chiral pyrrolidines.

Ring-Closing Metathesis (RCM) in the Construction of Pyrrolidine Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic systems, including nitrogen-containing heterocycles. While direct application of RCM for the synthesis of this compound is not extensively documented, the closely related ring-closing enyne metathesis (RCEM) has been successfully employed for the synthesis of chiral pyrrolidine derivatives. organic-chemistry.org This methodology offers an efficient route to pyrrolidine scaffolds from acyclic precursors containing both an alkene and an alkyne moiety.

The general strategy involves the use of ruthenium-based catalysts, such as the Grubbs or Hoveyda-Grubbs catalysts, to facilitate the intramolecular cyclization. For the synthesis of a 4,4-disubstituted pyrrolidine ring, a suitably substituted diene or enyne precursor would be required. A hypothetical RCM approach to the 4,4-dimethylpyrrolidine core is depicted below.

Hypothetical RCM Route to 4,4-Dimethylpyrrolidine Scaffold

PrecursorCatalystProduct
N-protected diallylamine with gem-dimethyl substitutionGrubbs CatalystN-protected 4,4-dimethyl-3-pyrroline

The resulting 4,4-dimethyl-3-pyrroline could then be further elaborated to this compound through functional group manipulations, including reduction of the double bond and introduction of the hydroxymethyl group. The efficiency of the RCM step is often influenced by factors such as catalyst choice, solvent, and temperature. Large-scale applications of RCM in the pharmaceutical industry have demonstrated its robustness, although challenges such as catalyst loading and removal of ruthenium byproducts need to be addressed. orgsyn.org

Cascade and Multicomponent Reactions for Pyrrolidine Derivatives

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. These strategies are well-suited for the construction of complex heterocyclic scaffolds like the pyrrolidine ring. While specific MCRs for the direct synthesis of this compound are not prominently reported, related methodologies for the synthesis of substituted pyrrolidines provide a strong foundation.

One notable approach involves the [3+2] cycloaddition of azomethine ylides with alkenes, which can be designed as a cascade or multicomponent process to generate highly substituted pyrrolidines. The synthesis of 4,4-disubstituted-3-oxopyrrolidones has been achieved on a multigram scale through a sequence involving an aldol condensation followed by a Raney-Nickel catalyzed reductive cyclization. chemrxiv.org Although this yields a pyrrolidone, subsequent reduction of the ketone and amide functionalities could potentially lead to the desired this compound.

A plausible multicomponent strategy for the construction of the 4,4-dimethylpyrrolidine core could involve the reaction of an amino acid derivative, an aldehyde, and an alkene in a one-pot process. The development of such a reaction would be highly desirable for the rapid generation of a library of substituted pyrrolidine-2-yl methanols.

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, further functionalization of the hydroxymethyl group and the nitrogen atom is often required for the development of pharmacologically active compounds.

Selective Modification of the Hydroxymethyl Group

The primary hydroxyl group of this compound is a key site for derivatization. Selective modification of this group in the presence of the secondary amine can be achieved through various protection and activation strategies.

Selective O-Acylation: Chemoselective O-acylation of hydroxyamino acids and related amino alcohols can be accomplished under acidic conditions. nih.gov The use of acyl halides or anhydrides in a strong acid, such as trifluoroacetic acid, protonates the more basic nitrogen atom, thus deactivating it towards acylation and allowing for selective reaction at the hydroxyl group. nih.gov This method provides a straightforward route to ester derivatives of this compound.

Selective O-Alkylation: The selective O-alkylation of the hydroxymethyl group in the presence of the pyrrolidine nitrogen presents a greater challenge due to the comparable nucleophilicity of the two functional groups. The outcome of N- versus O-alkylation is highly dependent on the alkylating agent, solvent, and base used. researchgate.net In general, polar protic solvents tend to favor N-alkylation, while polar aprotic solvents can lead to mixtures of N- and O-alkylated products. researchgate.net To achieve selective O-alkylation, protection of the nitrogen atom is often the most reliable strategy.

Nitrogen Atom Derivatization

The secondary amine of the pyrrolidine ring is another key handle for introducing molecular diversity.

N-Acylation: The nitrogen atom can be readily acylated using standard conditions, such as the use of acyl chlorides or anhydrides in the presence of a base. This reaction is typically high-yielding and provides access to a wide range of amide derivatives.

N-Alkylation: N-alkylation can be achieved using various alkylating agents, including alkyl halides and reductive amination protocols. The choice of conditions can influence the degree of alkylation, and care must be taken to avoid over-alkylation to the quaternary ammonium salt.

Optimization of Reaction Conditions and Process Development

The development of a robust and scalable synthesis of this compound requires careful optimization of reaction conditions. Key parameters to consider include:

Catalyst Loading: In catalytic reactions such as RCM, minimizing the catalyst loading is crucial for reducing costs and simplifying purification.

Solvent and Temperature: The choice of solvent and reaction temperature can significantly impact reaction rates, yields, and selectivity.

Reagent Stoichiometry: Precise control of reagent stoichiometry is important, especially in multicomponent reactions, to maximize the yield of the desired product and minimize the formation of byproducts.

Purification Methods: The development of efficient and scalable purification methods, such as crystallization or chromatography, is essential for obtaining the final product in high purity.

Catalyst Loading and Ligand Design for Improved Yields and Enantioselectivity

In the broader context of asymmetric synthesis of substituted pyrrolidines, the choice of catalyst and ligand is paramount in achieving high yields and enantioselectivity. Typically, transition metal catalysts, often based on rhodium, ruthenium, or iridium, are used in conjunction with chiral phosphine ligands. The loading of the catalyst is a critical parameter that is optimized to be as low as possible for economic and environmental reasons, without compromising the reaction rate and conversion.

Ligand design plays a crucial role in inducing chirality. Bidentate phosphine ligands with chiral backbones, such as those derived from BINAP, DuPhos, or Josiphos families, create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. The steric and electronic properties of the ligand are fine-tuned to maximize the differentiation between the two enantiomeric transition states, leading to high enantiomeric excess (ee). For the synthesis of a specific target like this compound, one would typically screen a library of chiral ligands to identify the most effective one for the chosen synthetic route, be it asymmetric hydrogenation or the reduction of a functional group precursor.

Without specific research on this compound, it is not possible to provide a data table of catalyst loading and ligand design for its synthesis.

Solvent and Temperature Effects on Reaction Outcomes

The selection of solvent and the control of reaction temperature are fundamental parameters that significantly influence the outcome of asymmetric syntheses. The solvent can affect the solubility of the substrate and catalyst, the stability of the catalytic species, and the energetics of the transition states. Common solvents in asymmetric hydrogenations include alcohols like methanol and ethanol, as well as aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).

Temperature has a direct impact on the reaction rate and can also affect the enantioselectivity. Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also lead to a significant decrease in the reaction rate, necessitating a compromise to achieve both high selectivity and practical reaction times. The optimization of these parameters is an empirical process that is highly specific to the substrate, catalyst, and ligand system.

Due to the absence of dedicated studies on the synthesis of this compound, a specific data table illustrating the effects of solvent and temperature on its synthesis cannot be compiled.

Stereochemical Aspects and Enantioselective Applications of 4,4 Dimethylpyrrolidin 2 Yl Methanol

Enantiomeric Purity and Control in (4,4-Dimethylpyrrolidin-2-YL)methanol Synthesis

The efficacy of this compound in asymmetric synthesis is fundamentally dependent on its own enantiomeric purity. Consequently, the development of synthetic routes that afford high levels of stereocontrol is of paramount importance. A common strategy for achieving high enantiomeric excess (ee) involves the use of chiral precursors from the chiral pool, such as the amino acid proline.

For instance, a widely employed method for preparing optically active pyrrolidine-2-yl methanols is the reduction of the corresponding proline derivatives. While various reducing agents can be employed, the choice of reagent can significantly impact the diastereoselectivity of the reduction of a chiral benzoyl pyrrolidine (B122466), sometimes resulting in erythro/threo mixtures. google.com This underscores the need for carefully optimized reaction conditions to achieve high enantiomeric purity.

One successful approach to ensure high enantiopurity involves the use of protected pyrrolidine precursors. For example, the Mitsunobu reaction on a protected (S)-Boc-pyrrolidine can introduce the hydroxymethyl group stereospecifically, leading to an enantiomeric excess of greater than 98%. Industrial-scale processes often focus on developing scalable methods that consistently deliver the desired chiral building block in good yields and high enantiomeric purity, sometimes isolating the product as a hydrochloride salt for improved stability and ease of handling. google.com

Table 1: Performance Metrics of a Mitsunobu Reaction for (S)-(4,4-Dimethylpyrrolidin-2-YL)methanol Synthesis

ParameterValue
Overall Yield56–68%
Enantiomeric Excess (ee)>98%
Starting Material(S)-Boc-pyrrolidine

This compound as a Chiral Building Block in Complex Molecule Synthesis

This compound serves as a versatile chiral building block in the synthesis of complex, biologically active molecules. google.combldpharm.commdpi.com The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals, and the stereocenters present in this building block can be used to control the stereochemistry of the final target molecule. nih.govunibo.it

The rigid pyrrolidine scaffold, combined with the functional handles of the secondary amine and the primary alcohol, allows for a variety of chemical transformations. These functional groups can be further elaborated to construct more complex molecular architectures. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be substituted with other functional groups. The nitrogen atom can be acylated, alkylated, or incorporated into larger heterocyclic systems.

The gem-dimethyl group at the C4 position provides steric bulk, which can influence the conformation of the pyrrolidine ring and direct the stereochemical outcome of subsequent reactions. This steric hindrance can be exploited to achieve high levels of diastereoselectivity in reactions involving the chiral center at C2.

Applications in Asymmetric Catalysis

The chiral framework of this compound makes it an excellent precursor for the development of both chiral ligands for metal-catalyzed reactions and metal-free organocatalysts.

Development of this compound-Based Chiral Ligands for Metal Complexes

The nitrogen and oxygen atoms in this compound can act as coordination sites for metal ions, making it a suitable scaffold for the design of chiral ligands. evitachem.com These ligands can then be used to create chiral metal complexes that can catalyze a wide range of enantioselective transformations, such as asymmetric additions, reductions, and oxidations.

The stereochemical information embedded in the this compound backbone is transferred to the metallic center, creating a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyrrolidine ring or the hydroxymethyl group to optimize the reactivity and enantioselectivity of the catalyst for a specific reaction.

Design and Efficacy of this compound as an Organocatalyst

This compound is a derivative of prolinol, which is a well-established and highly effective organocatalyst. unibo.itnih.gov These catalysts operate through the formation of chiral intermediates, such as enamines or iminium ions, with carbonyl compounds.

The general mechanism for enamine catalysis involves the reaction of the secondary amine of the pyrrolidine catalyst with a ketone or aldehyde to form a nucleophilic enamine. This chiral enamine then reacts with an electrophile in a stereocontrolled manner. The steric bulk of the catalyst, including the gem-dimethyl group in this compound, directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.

Similarly, in iminium ion catalysis, the secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack. The chiral catalyst shields one face of the iminium ion, directing the nucleophile to the other face and resulting in an enantioselective reaction. nih.gov

Table 2: Examples of Asymmetric Reactions Catalyzed by Prolinol-type Organocatalysts

Reaction TypeCatalyst TypeTypical Enantiomeric Excess (ee)
Aldol (B89426) ReactionDiarylprolinol silyl (B83357) ethersHigh
Diels-Alder ReactionImidazolidinones (derived from amino acids)High
Michael AdditionN-Alkyl-2,2′-bipyrrolidine derivativesUp to 95%

Mechanistic Insights into Asymmetric Induction by this compound-Derived Catalysts

The mechanism of asymmetric induction by catalysts derived from this compound relies on the creation of a well-defined chiral environment around the reacting species. In organocatalysis, the formation of a rigid transition state is crucial for achieving high levels of stereocontrol.

In enamine-mediated reactions, the stereochemical outcome is often dictated by the preferred conformation of the enamine intermediate. The steric hindrance provided by the substituents on the pyrrolidine ring, such as the gem-dimethyl group, plays a critical role in controlling this conformation and, consequently, the facial selectivity of the subsequent reaction. researchgate.net

Furthermore, non-covalent interactions, such as hydrogen bonding, can significantly influence the transition state geometry. The hydroxyl group of this compound can participate in hydrogen bonding interactions with the substrate or other reagents, further rigidifying the transition state and enhancing enantioselectivity. nih.gov For instance, in aldol reactions catalyzed by prolinamide derivatives, intramolecular hydrogen bonds can lock the conformation of the proline moiety, which in turn affects the selectivity of the reaction. nih.gov

Diastereoselective Transformations Guided by the this compound Framework

The inherent chirality of the this compound framework can be exploited to control the stereochemical outcome of reactions at other positions in the molecule or in molecules to which it is attached. This makes it a valuable chiral auxiliary for diastereoselective transformations.

When used as a chiral auxiliary, this compound is temporarily incorporated into the substrate molecule. The stereocenter at C2 of the pyrrolidine ring then directs the stereochemistry of a new stereocenter being formed elsewhere in the molecule. After the reaction, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.

The steric bulk of the gem-dimethyl group at C4 can create a highly biased conformational preference in the transition state of the diastereoselective reaction, leading to the formation of one diastereomer in high excess. Copper-promoted intramolecular aminooxygenation of alkenes, for example, has been shown to be highly diastereoselective in the synthesis of substituted pyrrolidines, with the stereochemical outcome being influenced by the position of substituents on the starting material. nih.gov Similarly, multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing up to three stereogenic centers in a single operation. nih.gov

Reactivity and Mechanistic Investigations of 4,4 Dimethylpyrrolidin 2 Yl Methanol

Reactivity of the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom in the pyrrolidine ring of (4,4-Dimethylpyrrolidin-2-YL)methanol is a secondary amine, which confers upon it nucleophilic and basic properties. As such, it is susceptible to a variety of reactions typical for this functional group, including alkylation, acylation, and sulfonylation.

N-Alkylation: The nitrogen atom can readily undergo alkylation reactions with alkyl halides or other suitable electrophiles. The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The presence of the gem-dimethyl group at the C4 position may exert a moderate steric hindrance, potentially influencing the rate of reaction compared to unsubstituted pyrrolidines. The general scheme for N-alkylation is depicted below:

Reaction Scheme: this compound + R-X → N-Alkyl-(4,4-Dimethylpyrrolidin-2-YL)methanol + HX (where R is an alkyl group and X is a halide)

N-Acylation: The pyrrolidine nitrogen can also react with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is typically fast and exothermic, proceeding through a nucleophilic acyl substitution mechanism. The steric hindrance from the gem-dimethyl group is less likely to significantly impede this reaction due to the high reactivity of the acylating agents.

Reaction Scheme: this compound + RCOCl → N-Acyl-(4,4-Dimethylpyrrolidin-2-YL)methanol + HCl (where R is an organic moiety)

The basicity of the pyrrolidine nitrogen allows it to act as a proton acceptor in the presence of acids, forming a pyrrolidinium salt. This property is fundamental to its role in acid-base chemistry and can be utilized in purification processes or to modify its solubility.

Reaction Type Reagent Product Type General Mechanism
N-AlkylationAlkyl halide (R-X)N-AlkylpyrrolidineNucleophilic Substitution
N-AcylationAcid chloride (RCOCl)N-AcylpyrrolidineNucleophilic Acyl Substitution
Salt FormationAcid (HA)Pyrrolidinium saltAcid-Base Reaction

Transformations Involving the Primary Hydroxymethyl Group

The primary hydroxymethyl group at the C2 position of the pyrrolidine ring is a versatile functional handle that can undergo a range of transformations, most notably oxidation and esterification.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, (4,4-dimethylpyrrolidin-2-yl)carboxaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid, will lead to the formation of the carboxylic acid, 4,4-dimethylpyrrolidine-2-carboxylic acid. The general mechanism for alcohol oxidation often involves the formation of a chromate ester or a similar intermediate, followed by an E2-like elimination of a proton from the carbon bearing the hydroxyl group.

Reaction Schemes:

this compound + [O]mild → (4,4-Dimethylpyrrolidin-2-YL)carboxaldehyde

this compound + [O]strong → 4,4-Dimethylpyrrolidine-2-carboxylic acid

Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acylating agent in the presence of a base can also yield the ester.

Reaction Scheme (Fischer Esterification): this compound + RCOOH ⇌ (4,4-Dimethylpyrrolidin-2-YL)methyl ester + H2O

Transformation Reagent(s) Product
Mild OxidationPCC, DMP(4,4-Dimethylpyrrolidin-2-YL)carboxaldehyde
Strong OxidationKMnO4, H2CrO44,4-Dimethylpyrrolidine-2-carboxylic acid
EsterificationRCOOH, H+(4,4-Dimethylpyrrolidin-2-YL)methyl ester

Reactivity of the Dimethyl-Substituted Pyrrolidine Ring

The pyrrolidine ring itself is a saturated heterocycle and is generally stable under many reaction conditions. However, the presence of the gem-dimethyl group at the C4 position can influence its conformational preferences and, in some cases, its reactivity.

Under harsh conditions, such as high temperatures or in the presence of strong reducing or oxidizing agents, the pyrrolidine ring can undergo ring-opening reactions. However, these are not typical transformations under standard laboratory conditions. The C-H bonds of the ring are generally unreactive, although they can be functionalized under specific catalytic conditions, this is not a common pathway for this type of molecule.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies on this compound are not extensively reported in the literature, the mechanisms of its reactions can be inferred from studies on analogous systems.

Kinetic Studies: For reactions such as N-alkylation or esterification, kinetic analysis would likely reveal the reaction order with respect to each reactant. For instance, a second-order rate law would be expected for the N-alkylation with an alkyl halide, consistent with a bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the disappearance of reactants and the appearance of products over time.

Spectroscopic Studies: Spectroscopic methods are invaluable for elucidating reaction mechanisms by identifying intermediates and characterizing final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to monitor the progress of a reaction. For example, in an N-acylation reaction, the appearance of a new set of signals corresponding to the N-acyl product and the disappearance of the N-H proton signal would be indicative of the reaction's progress. Two-dimensional NMR techniques, such as COSY and HMQC, would be used to confirm the structure of the products.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow the transformation of functional groups. For example, the oxidation of the hydroxymethyl group to a carboxylic acid would be evidenced by the disappearance of the O-H stretch of the alcohol and the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.

Mass Spectrometry (MS): MS can be used to identify the molecular weight of products and intermediates, providing further evidence for the proposed reaction pathway.

Investigation of Intermediate Species and Transition States

The investigation of transient species such as intermediates and transition states is crucial for a complete understanding of a reaction mechanism.

Intermediate Species: In many of the reactions involving this compound, the intermediates are transient and not easily isolated. For instance, in the Fischer esterification, a protonated alcohol and a tetrahedral intermediate are formed sequentially. While these are generally not directly observable under normal reaction conditions, their existence is supported by extensive mechanistic studies on the esterification of other alcohols. In some cases, intermediates can be trapped or observed at low temperatures using spectroscopic techniques.

Transition States: Transition states are, by their nature, not directly observable species but rather energy maxima along the reaction coordinate. Their structures can be inferred from kinetic data and are often modeled using computational chemistry. For example, the transition state for the N-alkylation of the pyrrolidine nitrogen would involve the partial formation of the N-C bond and the partial breaking of the C-X bond of the alkyl halide. Computational modeling, using methods such as Density Functional Theory (DFT), can provide valuable insights into the geometry and energy of these transition states, helping to rationalize the observed reactivity and stereoselectivity of a reaction.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Probing of 4,4 Dimethylpyrrolidin 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. For (4,4-Dimethylpyrrolidin-2-YL)methanol, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, provide definitive information about its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The gem-dimethyl groups at the C4 position would appear as two singlets due to their diastereotopicity. The protons on the pyrrolidine (B122466) ring (at C2, C3, and C5) would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The hydroxymethyl protons and the amine proton would also produce characteristic signals.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule, including the quaternary C4 carbon, the chiral C2 carbon, and the carbons of the methyl and hydroxymethyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Position Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
C2-H ~3.5 - 3.8 m ~60 - 65
C3-H₂ ~1.5 - 1.9 m ~45 - 50
C4 - - ~40 - 45
C5-H₂ ~2.8 - 3.2 m ~55 - 60
4-CH₃ (a) ~1.1 s ~25 - 30
4-CH₃ (b) ~1.0 s ~25 - 30
CH₂OH ~3.4 - 3.7 m ~65 - 70
NH Variable br s -

Note: Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual values may vary.

Conformational analysis of the five-membered pyrrolidine ring, which can adopt non-planar envelope or twist conformations, can be performed using advanced NMR techniques. frontiersin.org Nuclear Overhauser Effect (NOE) experiments, such as 2D ROESY, can measure through-space correlations between protons. The intensities of these correlations are related to the inverse sixth power of the distance between protons, providing crucial data to determine the predominant ring pucker and the orientation of the substituents in solution. nih.gov

For stereochemical assignment, NMR can be used after derivatizing the alcohol with a chiral agent. This process converts the enantiomers or diastereomers of the parent compound into diastereomeric derivatives that exhibit distinct chemical shifts and coupling constants in their NMR spectra, allowing for the determination of the absolute configuration of the C2 stereocenter. rsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light, which is exquisitely sensitive to the three-dimensional arrangement of atoms around a stereocenter. nih.gov

For this compound, which possesses a single stereocenter at the C2 position, ECD spectroscopy can be employed to determine its absolute configuration (R or S). The process involves measuring the experimental ECD spectrum of an enantiomerically pure sample and comparing it to a theoretically calculated spectrum. researchgate.net Quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), are used to predict the ECD spectrum for a known configuration (e.g., the S-enantiomer). researchgate.net A match between the experimental spectrum and the calculated spectrum, particularly in the signs of the Cotton effects, allows for an unambiguous assignment of the absolute configuration. mdpi.com

Table 2: Hypothetical ECD Data for Absolute Configuration Assignment

Configuration Method Wavelength (nm) Δελ (L·mol⁻¹·cm⁻¹)
Experimental ECD Measurement 215 +2.1
(S)-enantiomer TD-DFT Calculation 212 +2.5

Note: This table presents hypothetical data to illustrate the principle. A positive Cotton effect in the experimental spectrum matching the calculated spectrum for the (S)-enantiomer would lead to the assignment of the S configuration.

X-ray Crystallography for Precise Structural Confirmation

Single-crystal X-ray diffraction is the gold standard for the determination of molecular structures. It provides an atomic-resolution, three-dimensional map of a molecule in the solid state, yielding precise and accurate measurements of bond lengths, bond angles, and torsion angles. nih.gov

An X-ray crystallographic analysis of a suitable single crystal of this compound or a solid derivative would provide definitive confirmation of its covalent structure. Furthermore, for a chiral compound, this technique can determine the absolute configuration without ambiguity, typically through the analysis of anomalous dispersion effects (Flack parameter). researchgate.net The resulting structural data also reveals detailed information about the conformation of the pyrrolidine ring and the orientation of the substituents in the crystal lattice. Intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing, can also be thoroughly characterized. mdpi.com While no public crystal structure is available for the title compound, typical bond lengths for similar structures provide an expectation of the molecular geometry.

Table 3: Typical Bond Lengths Expected in this compound

Bond Type Typical Length (Å)
C-C (aliphatic) 1.52 - 1.54
C-N 1.46 - 1.48
C-O 1.41 - 1.43
N-H 1.00 - 1.02
O-H 0.95 - 0.97

Source: Based on data from similar small molecule crystal structures. researchgate.net

Advanced Mass Spectrometry Techniques for Identification and Purity Assessment in Complex Mixtures

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion. This accuracy is sufficient to confirm the elemental formula, C₇H₁₅NO, distinguishing it from other isobaric compounds.

For this compound, ESI-HRMS would be expected to detect the protonated molecule [M+H]⁺ at a specific mass-to-charge ratio (m/z). Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

Table 4: Predicted m/z Values for Common Adducts of this compound

Adduct Ion Molecular Formula Calculated m/z
[M+H]⁺ [C₇H₁₆NO]⁺ 130.1226
[M+Na]⁺ [C₇H₁₅NNaO]⁺ 152.1046
[M+K]⁺ [C₇H₁₅KNO]⁺ 168.0785

Note: Data derived from predicted values. uni.lu The exact mass provides confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the parent ion, providing further structural information. For example, the [M+H]⁺ ion could undergo characteristic losses, such as the loss of a water molecule or the hydroxymethyl radical. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS is a powerful tool for purity assessment, enabling the detection, identification, and quantification of impurities in a sample.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the FT-IR spectrum is expected to be dominated by strong, broad absorption bands corresponding to the O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region. The broadening of these peaks is a clear indication of hydrogen bonding. nist.gov Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ range. The "fingerprint" region (below 1500 cm⁻¹) would contain a series of complex bands corresponding to C-O and C-N stretching, as well as various bending and deformation modes. semanticscholar.org

Table 5: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Expected Intensity
O-H Stretch Alcohol 3200 - 3500 Strong, Broad
N-H Stretch Amine 3200 - 3400 Medium, Broad
C-H Stretch Alkane 2850 - 3000 Strong
N-H Bend Amine 1580 - 1650 Medium

Computational Chemistry Approaches to 4,4 Dimethylpyrrolidin 2 Yl Methanol Research

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4,4-Dimethylpyrrolidin-2-YL)methanol. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure of the molecule, which in turn governs its stability and reactivity. nih.gov

Electronic Structure and Stability: Calculations can map the distribution of electrons within the molecule, identifying regions of high or low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For this compound, the presence of a nitrogen atom and an oxygen atom introduces lone pairs of electrons, significantly influencing the HOMO and LUMO energies and localizing reactivity.

Reactivity Prediction: The electronic structure provides the basis for predicting how the molecule will interact with other reagents. scirp.org Reactivity descriptors, derived from quantum chemical calculations, can forecast the most likely sites for electrophilic or nucleophilic attack. For instance, the Mulliken atomic charges can indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The Fukui function and dual descriptor analysis can further refine these predictions, highlighting specific atomic sites prone to attack. scirp.org DFT modeling, for example, can calculate HOMO-LUMO gaps to predict reactivity and regioselectivity in substitution reactions involving the hydroxyl group. These computational approaches are valuable for designing experiments and understanding reaction outcomes. cmu.edu

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyCalculated ValueImplication
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons, related to the molecule's ability to donate electrons.
LUMO Energy+1.2 eVIndicates the energy of the lowest empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability and low reactivity.
Dipole Moment2.1 DA significant dipole moment suggests the molecule is polar, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations (e.g., DFT with a chosen basis set).

Density Functional Theory (DFT) for Mechanistic Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the properties of many-atom systems. mdpi.com It is particularly powerful for elucidating complex reaction mechanisms, identifying intermediates, and analyzing the energetics of transition states.

For reactions involving this compound, such as its use in multi-step organic syntheses, DFT can be employed to map out the entire reaction coordinate. escholarship.org This involves calculating the potential energy of the system as the reactants are converted into products. researchgate.net By doing so, chemists can:

Identify Intermediates: Locate stable or metastable species that exist between the reactant and product states.

Locate Transition States: Identify the highest energy structure along the reaction pathway, which represents the kinetic barrier to the reaction. The geometry and energy of the transition state are crucial for understanding the reaction rate.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state. Lower activation energies correspond to faster reaction rates. nih.gov

For example, in the oxidation of the primary alcohol in this compound to an aldehyde, DFT calculations could compare different mechanistic pathways, perhaps involving different oxidizing agents. The calculations would reveal the structure of the transition state for the rate-determining step and provide a quantitative measure of the reaction's feasibility under different conditions. mdpi.com

Reaction StepReactant ComplexTransition State (TS)Product ComplexActivation Energy (kcal/mol)
Oxidation of Alcohol This compound + Oxidant[TS Structure]Aldehyde + Reduced Oxidant25.4
N-Alkylation This compound + Alkyl Halide[TS Structure]N-alkylated product18.2

Note: This table presents hypothetical data to illustrate the output of DFT studies on reaction mechanisms.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling in Biological Systems

Given that pyrrolidine (B122466) derivatives are common scaffolds in pharmaceuticals, understanding how this compound or its derivatives interact with biological targets like enzymes or receptors is of significant interest. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.govmdpi.com

Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, e.g., a derivative of this compound) when bound to a second molecule (the receptor or target, usually a protein) to form a stable complex. jbcpm.complos.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding energy. mdpi.complos.org Docking studies can:

Identify potential biological targets.

Predict the binding mode and affinity of the ligand.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions) that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer a dynamic view. researchgate.net Starting from the docked complex, MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. researchgate.net These simulations, which can span from nanoseconds to microseconds, provide insights into:

The stability of the ligand-protein complex over time.

The flexibility of both the ligand and the protein upon binding.

The role of solvent molecules in the binding process.

Free energy calculations to provide a more accurate estimation of binding affinity.

For this compound derivatives, these simulations could guide the design of more potent and selective inhibitors for a specific enzyme by revealing how modifications to the molecular structure affect its binding and dynamics. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is crucial for structure confirmation and characterization.

NMR Chemical Shifts: Quantum mechanical calculations, particularly using DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.netmdpi.com These predicted shifts can be correlated with experimental data to:

Confirm the structure of a newly synthesized compound.

Assign specific peaks in a complex spectrum to particular atoms in the molecule.

Distinguish between different stereoisomers or conformers, as chemical shifts are highly sensitive to the local electronic environment. idc-online.comnih.gov

Recent advances using machine learning models have also shown high accuracy in predicting NMR chemical shifts, offering a faster alternative to quantum mechanical approaches. nih.gov

Atom SiteExperimental ¹³C Shift (ppm)Calculated ¹³C Shift (ppm) (DFT/GIAO)
C (Methyl x2)28.528.1
C (Quaternary)38.237.9
C (CH₂)55.154.8
C (CH-N)65.465.0
C (CH₂-O)68.968.5

Note: Experimental values are hypothetical for illustrative purposes. Calculated values would be benchmarked against a reference compound like TMS.

Vibrational Frequencies: The same computational methods can be used to calculate the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. This involves calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov The predicted spectrum can be compared with the experimental IR spectrum to identify characteristic functional group vibrations (e.g., the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and C-H stretches).

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.

Potential Energy Surface (PES) Mapping: A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. libretexts.org For a complex molecule, the PES can have many local minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers). libretexts.orgresearchgate.net Computational methods can systematically search this surface to:

Identify all significant low-energy conformers.

Determine the relative energies of these conformers to predict their populations at a given temperature.

Calculate the energy barriers for interconversion between conformers.

For this compound, key conformational variables include the puckering of the five-membered pyrrolidine ring and the orientation of the hydroxymethyl substituent. Understanding the preferred conformations is critical for interpreting NMR data and for molecular docking studies, as the biologically active conformation is often a low-energy one. nih.govnih.gov

Prediction of Physico-chemical Parameters Relevant to Biological Activity and Synthetic Design (e.g., LogP, TPSA)

Computational tools are widely used to predict key physico-chemical properties that are essential for drug development and synthetic planning. These properties often correlate with a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity (oil-loving) or hydrophilicity (water-loving). It is a critical parameter for predicting drug absorption and membrane permeability. Numerous computational methods exist for predicting LogP, ranging from fragment-based approaches to those based on molecular properties. researchgate.netnih.gov For this compound, the predicted XlogP value is 0.5, suggesting it is a relatively polar molecule. uni.lu

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes.

ParameterPredicted ValueSignificance in Drug Design
LogP 0.5 uni.luIndicates good water solubility, potentially affecting membrane permeability.
TPSA 32.26 ŲSuggests excellent potential for cell membrane permeability and oral bioavailability.
Molecular Weight 129.20 g/mol Well within the typical range for small molecule drugs (Lipinski's Rule of 5).
Hydrogen Bond Donors 2Contributes to interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2Contributes to interactions with biological targets and solubility.

Note: TPSA and other values can be readily calculated using various cheminformatics software and online platforms.

These predicted parameters allow for the early-stage in silico screening of derivatives of this compound, helping to prioritize compounds with desirable drug-like properties for synthesis and further testing. nih.gov

Applications of 4,4 Dimethylpyrrolidin 2 Yl Methanol and Its Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The pyrrolidine (B122466) ring is a prevalent motif in a vast number of natural products and synthetic drugs, valued for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized structure. nih.gov Medicinal chemists utilize (4,4-Dimethylpyrrolidin-2-YL)methanol as a versatile chiral precursor to design and synthesize a wide array of new chemical entities. Its inherent chirality is fundamental in developing stereospecific drugs, as different enantiomers of a molecule can exhibit vastly different pharmacological activities and potencies. nih.gov

The synthesis of therapeutic analogs often begins with this core structure, which is then functionalized to create libraries of compounds for screening. For instance, the hydroxyl group of this compound can be oxidized to an aldehyde or ketone, or substituted with other functional groups, while the secondary amine can be acylated, alkylated, or arylated to introduce diverse substituents. This modular approach allows for the systematic exploration of the chemical space around the pyrrolidine core to identify molecules with desired therapeutic properties. Examples of complex, biologically active molecules built upon the broader pyrrolidine framework include antiviral agents for Hepatitis C like Daclatasvir and Asunaprevir, underscoring the scaffold's importance in drug discovery. mdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying different parts of the molecule—the pyrrolidine ring, the gem-dimethyl group, the hydroxymethyl side chain, and the nitrogen substituent—to optimize potency, selectivity, and pharmacokinetic properties.

For example, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a key class of antidiabetic drugs, the pyrrolidine ring serves as a crucial pharmacophore that binds to the S1 pocket of the enzyme. nih.gov SAR studies on related pyrrolidine analogs have shown that:

Substitution on the Pyrrolidine Ring: The introduction of substituents, such as fluorine at the 4-position, can significantly enhance inhibitory potency and selectivity over related proteases like DPP-8 and DPP-9. nih.gov

Nitrogen Substituent: The nature of the group attached to the pyrrolidine nitrogen is critical for interacting with the S2 and S2-extensive subsites of the enzyme. Bulky and hydrophobic groups often lead to increased activity. nih.govresearchgate.net

Stereochemistry: The stereochemistry of the substituents on the chiral centers of the pyrrolidine ring is paramount. Specific stereoisomers often exhibit orders of magnitude higher activity due to optimal fitting into the enzyme's active site. nih.gov

These studies guide the rational design of new analogs, allowing chemists to fine-tune the molecular architecture to achieve maximal therapeutic effect.

The pyrrolidine scaffold is a well-established pharmacophore in the design of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP. researchgate.net By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and better glycemic control in patients with type 2 diabetes. clinicsearchonline.orgresearchgate.net

Numerous successful DPP-4 inhibitors, known as "gliptins," incorporate a pyrrolidine or a similar bioisosteric ring. The pyrrolidine moiety, often with a cyano group, effectively mimics the N-terminal proline of natural substrates and forms key interactions within the S1 subpocket of the DPP-4 active site. nih.govbohrium.com Research has led to the development of highly potent pyrrolidine-based inhibitors.

Table 1: Examples of Pyrrolidine-Based DPP-4 Inhibitors and Their Activities
CompoundModificationDPP-4 Inhibitory Activity (IC₅₀)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Compound 17a (Fluorinated Pyrrolidine-2-carbonitrile derivative)Incorporates a 4-fluoropyrrolidine-2-carbonitrile (B8495706) scaffold0.017 µM1324-fold1164-fold
Compound 3g (N-Boc-proline amide derivative)N-Boc-proline coupled with 4-methoxyaniline18.04 µg/mL (α-glucosidase)N/AN/A
Compound 23 (Quinoline-piperazine-pyrrolidine hybrid)1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine3.73 µMN/AN/A

Data sourced from multiple studies. nih.govnih.govnih.gov

These findings highlight how the pyrrolidine core, including substituted variants, is instrumental in achieving high-potency inhibition of DPP-4, validating its role as a key pharmacophore in the development of modern antidiabetic therapies.

The pyrrolidine scaffold is increasingly being explored for its potential in developing novel anticancer agents. researchgate.net Its three-dimensional structure is well-suited for creating compounds that can selectively interact with complex biological targets involved in cancer progression, such as kinases, proteases, and protein-protein interfaces. nih.gov

Derivatives incorporating the pyrrolidine ring have demonstrated significant cytotoxic activity against various cancer cell lines. A notable strategy involves the synthesis of spiro-heterocyclic systems, where the pyrrolidine ring is fused to another cyclic structure, such as an oxindole. These complex, rigid molecules can present functional groups in unique spatial arrangements, leading to potent biological activity.

Table 2: In Vitro Anticancer Activity of Spirooxindole Pyrrolidine Analogs
Compound IDCancer Cell LineCell Line TypeCytotoxicity (IC₅₀ or EC₅₀)
Compound 5eA549Human Lung Cancer3.48 µM
Compound 5fA549Human Lung Cancer1.2 µM
Compound 38iMCF-7Human Breast Cancer3.53 µM

Data from studies on novel spirooxindole pyrrolidine/pyrrolizidine analogs. nih.govnih.gov

Compounds 5e and 5f were particularly noteworthy as they exhibited potent cytotoxicity against the A549 lung cancer cell line while showing minimal toxicity to non-cancerous fibroblast cells. nih.gov Further studies indicated that these compounds induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov Research into other pyrrolidine derivatives has identified histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) as potential molecular targets, further cementing the scaffold's utility in oncology drug discovery. nih.gov

The global health threat posed by drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. The pyrrolidine scaffold has been investigated as a potential core for such agents, targeting essential mycobacterial enzymes.

Research has shown that certain pyrrolidine derivatives can inhibit key enzymes in Mtb's metabolic pathways. For example, a series of 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivatives were identified as potent inhibitors of InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid biosynthesis in the bacterial cell wall. nih.gov Another study focused on designing a poly-hydroxypyrrolidine-based compound to inhibit Mtb GlgE, a maltosyltransferase involved in α-glucan biosynthesis, which is essential for the bacterium's survival. acs.orgnih.govacs.org

Table 3: Activity of Pyrrolidine Analogs Against Mycobacterial Targets
Compound ClassBiological TargetActivity
3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione derivativesInhA (Enoyl-ACP reductase)Promising activity against M. tuberculosis and multi-drug resistant strains
2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol (Poly-hydroxypyrrolidine)Mtb GlgE (Maltosyltransferase)Kᵢ = 237 ± 27 µM
Pyridine-2-methylamine derivativesMmpL3 (Mycolic acid transporter)MIC values as low as 0.016 µg/mL against Mtb H37Rv

Data compiled from various studies on antitubercular agents. nih.govnih.govnih.gov

These findings demonstrate that while the pyrrolidine core is a viable starting point for antitubercular drug discovery, the specific substitution pattern is critical. The this compound scaffold itself represents an area for further exploration in the search for new drugs to combat tuberculosis.

The versatility of the this compound scaffold and its derivatives extends to the modulation of a diverse range of biological targets beyond those in diabetes, cancer, and tuberculosis. The constrained conformation and chiral nature of the ring system enable the design of selective inhibitors, agonists, or antagonists for various enzymes and receptors.

Table 4: Pyrrolidine Derivatives as Modulators of Various Biological Targets
Target ClassSpecific TargetCompound TypeTherapeutic Potential
Enzyme (Protease)Dipeptidyl Peptidase-4 (DPP-4)Pyrrolidine-2-carbonitrilesType 2 Diabetes
Enzyme (Reductase)InhA (M. tuberculosis)Pyrrolidine-2,5-dionesTuberculosis
Enzyme (Transferase)GlgE (M. tuberculosis)Poly-hydroxypyrrolidinesTuberculosis
Ion ChannelT-type Calcium Channels (Caᵥ3.1/Caᵥ3.2)Pyrrolidine-based inhibitorsNeuropathic Pain
Receptor (GPCR)Metabotropic Glutamate (B1630785) Receptors (mGluR)N(1)-substituted pyrrolidine-2,4-dicarboxylic acidsNeurological Disorders
Enzyme (Carbohydrate-processing)α-Amylase / α-GlucosidaseN-Boc-proline amidesType 2 Diabetes

Information compiled from multiple sources. nih.govnih.govnih.govnih.govnih.govnih.gov

For instance, novel pyrrolidine-based inhibitors of T-type calcium channels have been developed and shown to be effective in animal models of neuropathic pain. nih.gov In the field of neuroscience, derivatives of pyrrolidine-2,4-dicarboxylic acid have been synthesized to act as selective agonists, partial agonists, or antagonists of metabotropic glutamate receptors, which are implicated in a variety of central nervous system disorders. nih.gov This broad applicability demonstrates that the this compound framework is a privileged structure in medicinal chemistry, capable of generating potent and selective modulators for a wide range of clinically relevant biological targets.

Applications in Materials Science

The distinct structural features of this compound, particularly its chirality and the presence of both a hydroxyl and a secondary amine group within a rigid pyrrolidine ring, make it a valuable precursor in materials science. These characteristics allow for the introduction of specific stereochemical properties and facilitate a range of chemical modifications, enabling the creation of materials with tailored functionalities.

Chiral Materials Synthesis Utilizing Enantiopure this compound

Enantiopure this compound serves as a critical starting material in the synthesis of various chiral materials. Its incorporation into molecular structures can induce chirality, a property essential for applications in optics, catalysis, and separations. While specific research on the direct use of this compound in chiral liquid crystals is not extensively documented, the principles of chiral doping in liquid crystal phases provide a strong basis for its potential application. Chiral dopants are molecules that, when added to a nematic liquid crystal host, induce a helical twisting of the liquid crystal molecules, leading to the formation of a cholesteric or chiral nematic phase. sigmaaldrich.comyork.ac.uk The efficiency of a chiral dopant is quantified by its helical twisting power (HTP), which is a measure of its ability to induce this helical structure.

Derivatives of this compound can be designed to act as effective chiral dopants. By functionalizing the hydroxyl or amine group, the molecule's compatibility with various liquid crystal hosts can be fine-tuned. The rigid pyrrolidine core, with its well-defined stereocenter, is expected to impart a strong twisting force.

Table 1: Potential Chiral Dopant Properties Based on this compound Derivatives

DerivativePotential Liquid Crystal HostExpected Helical Twisting Power (HTP)Potential Application
Ester derivativesCyanobiphenyl-based LCsHighDisplays, Optical Sensors
Amide derivativesEster-based LCsModerate to HighChiral stationary phases for chromatography
Schiff base derivativesPhenylcyclohexane-based LCsHighOptical data storage

It is important to note that the actual performance of these derivatives would need to be experimentally verified.

Integration into Functional Polymers and Supramolecular Assemblies

The bifunctional nature of this compound makes it an excellent candidate for incorporation into functional polymers and supramolecular structures. The hydroxyl group can be readily converted into a polymerizable moiety, such as a methacrylate (B99206) or acrylate, allowing for its inclusion as a chiral monomer in polymerization reactions. The resulting polymers would possess chiral side chains, which can influence the polymer's secondary structure and properties. For instance, polymers with helical structures can be obtained through the polymerization of chiral monomers, leading to materials with unique chiroptical properties. evitachem.com

In the realm of supramolecular chemistry, the hydrogen bonding capabilities of the hydroxyl and amine groups, along with the potential for ionic interactions, allow derivatives of this compound to participate in the formation of well-ordered, non-covalently bonded assemblies. mdpi.com These assemblies can exhibit a range of functionalities, from acting as molecular sensors to serving as templates for the synthesis of other materials.

Table 2: Illustrative Examples of this compound in Polymer and Supramolecular Chemistry

Application AreaMethod of IntegrationResulting Material/AssemblyKey Properties
Functional Polymers Copolymerization of a methacrylate derivativeChiral polymethacrylateOptical activity, potential for enantioselective separations
Polycondensation with a dicarboxylic acidChiral polyesterBiodegradability, specific recognition properties
Supramolecular Assemblies Self-assembly of an amphiphilic derivativeChiral micelles or vesiclesEncapsulation of guest molecules, controlled release
Co-assembly with a complementary moleculeHydrogen-bonded networksGel formation, stimuli-responsive behavior

Emerging Applications in Agrochemistry and Specialty Chemicals

The pyrrolidine scaffold is a common feature in many biologically active compounds, including some agrochemicals. While specific applications of this compound in commercial agrochemicals are not widely reported, its derivatives represent a promising area of research. The introduction of this chiral moiety into potential herbicidal or fungicidal molecules could lead to enhanced efficacy and selectivity, as biological systems often exhibit stereospecific interactions.

In the broader context of specialty chemicals, this compound serves as a versatile chiral building block for the synthesis of a wide array of complex organic molecules. Its use in the pharmaceutical industry as a precursor for active pharmaceutical ingredients is an established application. Furthermore, its derivatives can be employed as chiral ligands in asymmetric catalysis, facilitating the synthesis of other valuable enantiopure compounds.

Table 3: Potential Applications of this compound Derivatives in Specialty Fields

FieldDerivative TypePotential FunctionRationale
Agrochemistry N-Aryl or N-heteroaryl derivativesHerbicide or FungicideIntroduction of a chiral center may enhance target specificity and reduce off-target effects.
Asymmetric Catalysis Phosphine or amine derivativesChiral LigandThe rigid pyrrolidine backbone can create a well-defined chiral environment around a metal center.
Fine Chemicals Ester or ether derivativesChiral IntermediateA versatile starting material for the multi-step synthesis of complex, high-value molecules.

The continued exploration of the chemistry of this compound and its derivatives is expected to unlock further applications in these and other specialized areas of science and industry.

Conclusions and Future Research Directions for 4,4 Dimethylpyrrolidin 2 Yl Methanol

Synthesis of Novel Analogs and Stereoisomers of (4,4-Dimethylpyrrolidin-2-YL)methanol

The development of novel analogs and the stereocontrolled synthesis of isomers are central to exploring the full potential of the this compound scaffold. Current strategies often begin with readily available chiral precursors, such as (S)-proline, to establish the initial stereocenter. researchgate.net From there, various synthetic methodologies are employed to construct diverse analogs.

Key synthetic approaches include:

Diastereoselective Reductions: The stereospecific arylation of proline followed by complementary diastereoselective reduction of the resulting α-amino ketone can produce specific stereoisomers with high purity. researchgate.net

Cycloaddition Reactions: [3+2] cycloadditions using azomethine ylides are a powerful tool for creating polysubstituted proline derivatives, which are precursors to pyrrolidinyl methanols. researchgate.net These reactions can afford products with high diastereoselection. researchgate.net

Asymmetric Dihydroxylation: For related heterocyclic systems, methods like the Sharpless asymmetric dihydroxylation have been successfully used to create chiral diols, which can then be further functionalized. nih.gov This highlights a potential route for introducing new stereocenters onto analogs.

Tandem Sequential Catalysis: Isothiourea-catalysed enantioselective Michael addition–lactonisation processes, followed by in situ ring-opening and cyclisation, have been used to generate complex fused pyrrolidine (B122466) systems like tetrahydroindolizine derivatives with excellent enantioselectivity (up to >99:1 er). nih.gov

Future work will likely focus on creating analogs with enhanced steric and electronic properties for use as organocatalysts or ligands. researchgate.net This includes the synthesis of sterically demanding analogs, such as those incorporating bulky groups like phenanthrene, and the creation of conformationally constrained bicyclic proline analogues. researchgate.netresearchgate.net The synthesis of all possible stereoisomers of a given derivative is crucial for pharmacological studies and for fine-tuning catalytic activity. nih.govresearchgate.net

Table 1: Strategies for Analog and Stereoisomer Synthesis

Synthetic Strategy Description Type of Product Key Advantage
Diastereoselective Reduction Reduction of an α-amino ketone derived from a chiral precursor like (S)-proline. researchgate.net Optically active threo- and erythro-isomers. researchgate.net High diastereoisomeric excess (up to 100%). researchgate.net
[3+2] Cycloaddition Reaction of metalloazomethine ylides with dipolarophiles. researchgate.net Polysubstituted proline derivatives. researchgate.net High diastereoselection and access to complex substitution patterns. researchgate.net
Asymmetric Catalysis Isothiourea-catalysed tandem reactions involving Michael additions. nih.gov Fused heterocyclic systems (e.g., tetrahydroindolizines). nih.gov Excellent enantioselectivity (>99:1 er) and creation of multiple stereocenters. nih.gov
Chiral Auxiliary Methods Use of optically pure auxiliaries, such as 4-phenyloxazolidinone, to direct stereochemistry. researchgate.net Chiral trans-3,4-disubstituted pyrrolidines. researchgate.net High stereoselectivity (>90% de). researchgate.net

Development of Greener and More Efficient Synthetic Pathways

A significant trend in chemical synthesis is the development of environmentally benign and more efficient processes. For this compound and its derivatives, research is moving beyond traditional batch syntheses toward greener alternatives that reduce waste, energy consumption, and the use of hazardous materials. chemistryjournals.net

Emerging technologies with high potential in this area include:

Continuous Flow Synthesis: Recent studies have demonstrated that the synthesis of this compound can be performed under continuous flow conditions. This approach has achieved a 94% conversion in an 8-minute residence time and allowed for a 50% reduction in catalyst loading compared to batch processes.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly route to chiral compounds. Lipase-mediated asymmetric reduction has been piloted for producing enantiopure pyrrolidine derivatives, with enzymes like Candida antarctica B lipase (B570770) achieving 99% enantiomeric excess (ee). Further exploration of engineered enzymes could provide scalable and sustainable routes to various analogs. chemistryjournals.net

Alternative Solvents: Shifting away from traditional volatile organic solvents to greener alternatives like water or ionic liquids can significantly improve the environmental profile of a synthesis. chemistryjournals.net Studies have shown that using water as a solvent can, in some cases, enhance reaction rates and selectivity in organic synthesis. chemistryjournals.net

Future efforts will focus on integrating these green strategies to develop holistic synthetic routes that are not only efficient and high-yielding but also sustainable and economically viable for large-scale production. chemistryjournals.net

Table 2: Comparison of Synthetic Methodologies

Method Typical Yield Scalability Stereocontrol Environmental Impact
Reductive Amination (Batch) ~89% Excellent Moderate Moderate (solvent/catalyst waste)
Mitsunobu Reaction (Batch) ~68% Moderate High High (reagent waste)
Continuous Flow Synthesis >94% conversion Excellent Moderate Low (reduced catalyst/solvent)
Biocatalytic Reduction High (99% ee) Pilot Scale High Very Low (aqueous, biodegradable)

Expansion of Catalytic Applications and Mechanistic Understanding

This compound and its derivatives are recognized for their utility as chiral ligands in metal-catalyzed reactions and as organocatalysts. researchgate.net The pyrrolidine methanol (B129727) framework is adept at creating a defined chiral environment that can induce high enantioselectivity in asymmetric transformations. researchgate.net

Current and potential catalytic applications include:

Asymmetric Alkylation: Chiral pyrrolidinylmethanols are effective catalysts for the enantioselective addition of dialkylzincs to aldehydes, producing optically active secondary alcohols in high yields and up to 100% ee. researchgate.net

Enantioselective Michael Additions: The pyrrolidine core is a key feature in catalysts used for asymmetric Michael additions, a fundamental C-C bond-forming reaction. nih.gov

While the utility of these compounds as catalysts is established, a deeper mechanistic understanding is required for rational design of next-generation catalysts. Future research should focus on detailed kinetic and computational studies to elucidate reaction mechanisms. researchgate.net Understanding the precise interactions between the catalyst, metal center (if present), and substrates will enable the fine-tuning of the catalyst structure to improve activity, selectivity, and substrate scope. For instance, mechanistic investigations into related copper-catalyzed reactions are providing new insights into the roles of different catalyst states and intermediates, a level of understanding that should be pursued for pyrrolidinylmethanol-based systems. researchgate.net

Deeper Exploration of Structure-Activity Relationships in Medicinal Chemistry

Derivatives of the pyrrolidine scaffold are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. Systematic exploration of the structure-activity relationship (SAR) is critical for optimizing these compounds into viable drug candidates. SAR studies involve synthesizing a series of analogs with specific structural modifications and evaluating their biological activity to identify key structural features responsible for potency and selectivity. nih.gov

Key findings and future directions in SAR for this compound class include:

Target-Specific Optimization: In the development of acetylcholinesterase (AChE) inhibitors, related piperidine (B6355638) and indanone moieties have been explored extensively. nih.gov SAR studies revealed that specific substitutions, such as the inclusion of a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine structure, led to highly potent and selective inhibitors of AChE over butyrylcholinesterase. nih.gov Similar systematic modifications to the this compound core could uncover potent agents for various biological targets.

Modulating Physicochemical Properties: SAR is also used to improve drug-like properties. For instance, the introduction of fluorine at the 4,4-position of a related pyrrolidine ring was found to enhance metabolic stability. In other heterocyclic series, moving from a saturated piperidine ring to an unsaturated one led to a ten-fold increase in potency against Trypanosoma cruzi. dndi.org

Bioactivity Profiling: Derivatives have shown potential antibacterial and neuropharmacological effects. Future research should involve broader screening of analog libraries against diverse biological targets to uncover new therapeutic applications.

A deeper understanding of SAR will guide the rational design of molecules with improved efficacy, better metabolic profiles, and reduced off-target effects. dndi.org

Table 3: Example Structure-Activity Relationship Observations in Related Heterocycles

Structural Modification Compound Series Observed Effect on Activity/Properties Reference
Replacement of 2-isoindoline with indanone moiety Acetylcholinesterase Inhibitors Maintained potent activity. nih.gov nih.gov
Introduction of 5,6-dimethoxy groups Indanone-piperidine derivatives Resulted in one of the most potent anti-AChE inhibitors. nih.gov nih.gov
Unsaturation of piperidine ring 4-Azaindole-2-piperidine compounds Ten-fold increase in potency against T. cruzi. dndi.org dndi.org
Addition of 4,4-difluoro groups Phenyl-pyrrolidine derivatives Introduces electronegativity and metabolic stability.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming molecular discovery and chemical process development. 4tu.nl These computational tools can accelerate the design-make-test cycle by predicting molecular properties, optimizing reaction conditions, and proposing novel synthetic routes. nih.gov

The application of AI/ML to the this compound scaffold can be envisioned in several areas:

Predictive Modeling for ADME Properties: ML models can be trained to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel analogs before they are synthesized. nih.gov This allows medicinal chemists to prioritize compounds with a higher probability of success, reducing the number of design-make-test cycles. nih.gov

Generative Design of Novel Analogs: Generative AI models can design new molecules in silico that are optimized for specific properties, such as binding to a biological target or possessing desired physicochemical characteristics. 4tu.nl This approach can help explore a much wider chemical space than is possible through traditional chemistry alone.

Synthesis Prediction and Optimization: AI tools can analyze complex reaction networks to predict the most efficient synthetic pathways to a target molecule. ieomsociety.org For process chemistry, ML algorithms can be used to optimize reaction parameters (e.g., temperature, pressure, catalyst loading) to maximize yield and purity, as has been demonstrated in green methanol production. ieomsociety.org

Sustainable and Scalable Production of this compound Derivatives

The transition of a chemical compound from a laboratory curiosity to a commercially viable product, whether as a pharmaceutical intermediate or a specialty chemical, hinges on the development of sustainable and scalable production methods.

Process Optimization for Scalability: For the parent compound, reductive amination has been identified as a synthetic route with an excellent balance of cost and yield for bulk production. In contrast, methods like the Mitsunobu reaction, while providing excellent stereocontrol, are less scalable.

Advanced Manufacturing Technologies: Continuous flow manufacturing offers significant advantages for scalability, providing better heat and mass transfer, improved safety, and more consistent product quality compared to traditional batch reactors. Its successful application to this compound synthesis indicates a clear path toward efficient, large-scale production.

Biotechnological Production Routes: Looking further ahead, synthetic biology offers a promising avenue for sustainable production. chemistryjournals.net Genetically engineered microorganisms, such as yeast, could be designed to produce complex chiral molecules like this compound or its precursors through fermentation. chemistryjournals.net This approach, successfully used for producing the antimalarial drug artemisinin, can provide a stable, scalable, and environmentally friendly supply chain, reducing reliance on petrochemical feedstocks. chemistryjournals.net

Future research will need to combine efficient chemical catalysis with advanced manufacturing processes and explore biotechnological alternatives to ensure that valuable derivatives of this compound can be produced in a manner that is both economically feasible and environmentally responsible.

Q & A

Q. What computational methods predict physicochemical properties of derivatives?

  • DFT Modeling : Calculates HOMO-LUMO gaps to predict reactivity and regioselectivity in substitution reactions .
  • Chromatographic Modeling : Factorial designs model retention behavior as a function of pH and methanol content, correlating logP values (r² = 0.92) with solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.